N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide
Description
Properties
IUPAC Name |
N-[(3S,4R)-4-(2-methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7(15)13-9-6-11-5-8(9)10-3-4-12-14(10)2/h3-4,8-9,11H,5-6H2,1-2H3,(H,13,15)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYOHSISGZBUTK-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNCC1C2=CC=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CNC[C@H]1C2=CC=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrrolidine ring and the introduction of the pyrazole group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Core Modifications
Table 1: Key Structural Features of Comparable Compounds
Functional Group Analysis
- Pyrrolidine Core : The target compound shares a pyrrolidine backbone with FH3 () and TRKA inhibitors (). However, FH3 incorporates an imidazopyridine extension, which may confer higher rigidity and target specificity compared to the simpler pyrazole substitution in the target molecule .
- Pyrazole vs. Pyrimidine Substitutions : The 2-methylpyrazole group in the target compound contrasts with the pyrimidine moiety in the TRKA inhibitor (). Pyrimidines often engage in stronger π-stacking interactions with kinase ATP-binding pockets, suggesting divergent target profiles .
- Stereochemical Considerations : The (3S,4R) configuration is conserved in both the target compound and the TRKA inhibitor (), underscoring the importance of stereochemistry in modulating binding affinity and selectivity.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s logP is likely lower than FH3 () due to the absence of a chloro substituent but higher than the TRKA inhibitor (), which includes a polar urea linker.
- Solubility : The acetamide group in the target compound enhances aqueous solubility compared to cyclopropanesulfonamide derivatives (), which rely on sulfonamide polarity .
Biological Activity
N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₁H₁₈N₄O₂
- Molecular Weight : 238.29 g/mol
- CAS Number : 2230799-90-1
Biological Activities
The biological activities of this compound are primarily derived from the pyrazole moiety, which is known for its diverse pharmacological effects. The following sections summarize key findings related to its biological activities:
1. Anti-inflammatory Activity
Research has demonstrated that compounds containing pyrazole structures exhibit significant anti-inflammatory properties. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain synthesized pyrazole derivatives exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, which is comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial and Antitubercular Properties
Several studies have highlighted the antimicrobial and antitubercular efficacy of pyrazole derivatives. Compounds similar to this compound have been tested against various bacterial strains and Mycobacterium tuberculosis (MTB). For example, certain derivatives showed promising results with over 98% inhibition against MTB at low concentrations .
3. Monoamine Oxidase Inhibition
Some pyrazole derivatives have been identified as inhibitors of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of serotonin and dopamine in the brain, potentially offering therapeutic benefits for mood disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
- Formation of the pyrrolidine ring.
- Introduction of the pyrazole group through cyclization reactions.
- Acetylation to yield the final product.
Optimized reaction conditions are crucial for achieving high yields and purity during synthesis .
Case Studies
Several case studies have explored the biological activity of related compounds:
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-[(3S,4R)-4-(2-Methylpyrazol-3-yl)pyrrolidin-3-yl]acetamide?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reactions with potassium carbonate (K₂CO₃) in 1,4-dioxane at 95°C yield the product in ~51.8% efficiency, while triethylamine (Et₃N) in acetonitrile at 60°C under inert atmosphere achieves comparable results . Key steps include:
- Use of chiral pyrrolidine intermediates (e.g., (R)-N-(pyrrolidin-3-yl)acetamide).
- Optimization of solvent polarity and base strength to stabilize intermediates.
Table 1 : Reaction Conditions and Yields
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| K₂CO₃ | 1,4-Dioxane | 95°C | 51.8% |
| Et₃N | Acetonitrile | 60°C | 68.5% |
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Structural integrity is validated using:
- 1H/13C NMR : To confirm stereochemistry (3S,4R) and pyrrolidine-pyrazole connectivity.
- LC-MS : For molecular weight verification (e.g., observed [M+H]⁺ = 433.2) and purity assessment .
- Elemental Analysis : To ensure stoichiometric consistency with the molecular formula (C₁₀H₁₆N₄O).
Advanced Research Questions
Q. How can researchers optimize synthetic yields when scaling up production?
- Methodological Answer : Yield optimization requires:
- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity, while dioxane improves solubility of aromatic intermediates .
- Catalyst Selection : Transition metal catalysts (e.g., Pd for cross-couplings) may reduce side reactions in pyrazole-functionalized systems .
- In-situ Monitoring : Techniques like TLC or HPLC track reaction progress to minimize over-functionalization.
Q. What computational strategies predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina. Pyrazole and pyrrolidine moieties often interact with hydrophobic pockets .
- PASS Program : Predicts antimicrobial or enzyme-inhibitory potential based on structural analogs (e.g., pyrazolo-triazole derivatives with IC₅₀ < 10 µM) .
- ADMET Modeling : Assess pharmacokinetic properties (e.g., LogP ≈ 1.5) to prioritize candidates for in vitro assays.
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Methodological Answer : Contradictions (e.g., unexpected NMR splitting) arise from:
- Dynamic Stereochemistry : Use variable-temperature NMR to detect conformational exchange in pyrrolidine rings.
- Impurity Profiling : Compare LC-MS traces with synthetic intermediates to identify byproducts (e.g., diastereomers) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .
Data Contradiction Analysis
Q. Why do reaction yields vary significantly under similar conditions?
- Methodological Answer : Variations stem from:
- Moisture Sensitivity : K₂CO₃-mediated reactions require strict anhydrous conditions to prevent hydrolysis.
- Substrate Purity : Trace impurities in chiral starting materials (e.g., (R)-pyrrolidin-3-yl acetamide) reduce efficiency .
- Kinetic vs. Thermodynamic Control : Higher temperatures (95°C) favor thermodynamic products but may degrade heat-sensitive intermediates.
Future Research Directions
Q. What unexplored biological targets are relevant for this compound?
- Methodological Answer : Prioritize targets via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
